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Compound of Interest

Compound Name:
(R)-(-)-1-(4-Fluorophenoxy)-2-

propanol

CAS No.: 307532-03-2

Cat. No.: B1612500

Get Quote

Executive Summary & Scientific Rationale
In the landscape of modern drug development, the strategic manipulation of stereocenters is

paramount. (R)-(-)-1-(4-Fluorophenoxy)-2-propanol serves as a highly versatile chiral

building block, predominantly utilized in the synthesis of enantiomerically pure

aryloxypropanolamines—a core pharmacophore found in numerous β -adrenergic receptor

antagonists and neuroactive agents.

The presence of the para-fluoro substituent on the phenoxy ring is a deliberate structural

design choice. In medicinal chemistry, fluorine substitution at the para position is a proven

tactic to block Cytochrome P450 (CYP450)-mediated aromatic hydroxylation, thereby

significantly enhancing the metabolic stability and pharmacokinetic half-life of the resulting

Active Pharmaceutical Ingredient (API) [1]. As a Senior Application Scientist, I have structured

this guide to provide actionable, self-validating protocols for leveraging this chiral synthon in

both stereoretentive and stereoinvertive pathways.
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Before initiating any synthetic workflow, it is critical to verify the physical properties of the

starting material to ensure stereochemical integrity [2].

Property Specification

Chemical Name (R)-(-)-1-(4-Fluorophenoxy)-2-propanol

CAS Registry Number 307532-03-2

Molecular Formula C₉H₁₁FO₂

Molecular Weight 170.18 g/mol

Appearance White to off-white crystalline solid

Melting Point 47 – 51 °C

Purity (GC) ≥ 97.0%

Enantiomeric Excess (ee) ≥ 99.0%

Mechanistic Pathways: Stereocontrol & Causality
The synthetic utility of (R)-(-)-1-(4-Fluorophenoxy)-2-propanol lies in the predictable

manipulation of its C2 secondary hydroxyl group.

Stereoinversion (to S-configuration): To generate the (S)-enantiomer—often the eutomer for

β -blocker activity—the hydroxyl group must be converted into a good leaving group (e.g., a

mesylate) followed by an Sₙ2 displacement. The Sₙ2 mechanism guarantees a complete

Walden inversion. Alternatively, a one-pot Mitsunobu reaction can be employed.

Stereoretention (maintaining R-configuration): If the target API requires the (R)-configuration,

the hydroxyl group acts as a nucleophile. Williamson etherification or direct carbamate

formation preserves the C-O bond, strictly retaining the original stereocenter.

Workflow Visualization

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1612500/docs?utm_src=pdf-body#application-note-r-1-4-fluorophenoxy-2-propanol-in-asymmetric-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1612500?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


(R)-(-)-1-(4-Fluorophenoxy)-2-propanol
(Chiral Synthon)

Activation (MsCl, Et3N)
[Retention]

Mitsunobu Reaction
[Inversion]

Williamson Etherification
[Retention]

(R)-Mesylate Intermediate

SN2 Amination (R-NH2)
[Inversion]

(S)-Aryloxypropanolamine
API Derivative

(S)-Ester / Azide (R)-Ether Derivative

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1612500/docs?utm_src=pdf-body-img#application-note-r-1-4-fluorophenoxy-2-propanol-in-asymmetric-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1612500?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 1: Divergent asymmetric synthetic pathways from (R)-(-)-1-(4-Fluorophenoxy)-2-
propanol.

Validated Experimental Protocols
Protocol A: Stereoretentive Activation (Mesylation)
Objective: Activate the secondary hydroxyl group for nucleophilic displacement while strictly

preserving the (R)-configuration.

Causality & Expert Insight: Methanesulfonyl chloride (MsCl) is selected over p-toluenesulfonyl

chloride (TsCl) due to its superior reaction kinetics at sub-zero temperatures. Maintaining the

reaction strictly at 0 °C is critical; elevated temperatures can induce intramolecular nucleophilic

attack by the phenoxy oxygen, leading to transient achiral epoxides and subsequent

racemization [3].

Step-by-Step Methodology:

Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve (R)-(-)-1-(4-
Fluorophenoxy)-2-propanol (1.70 g, 10.0 mmol) in 25 mL of anhydrous Dichloromethane

(DCM).

Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 15

minutes.

Base Addition: Add Triethylamine (Et₃N) (2.09 mL, 15.0 mmol) dropwise via syringe. Note:

Et₃N acts as an acid scavenger to neutralize the HCl byproduct, preventing acid-catalyzed

degradation.

Activation: Slowly add Methanesulfonyl chloride (MsCl) (0.93 mL, 12.0 mmol) dropwise over

15 minutes to control the exothermic reaction.

Self-Validation (TLC): Stir the mixture at 0 °C for 2 hours. Monitor reaction progress via Thin

Layer Chromatography (TLC) using Hexane/Ethyl Acetate (4:1). The starting material ( Rf​

≈0.3 ) should be completely consumed, replaced by a single mesylate spot ( Rf​≈0.5 ).

Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Extract the

aqueous layer with DCM ( 2×15 mL). Wash the combined organic layers with brine, dry over
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anhydrous Na₂SO₄, and concentrate under reduced pressure at 30 °C to yield the crude (R)-

mesylate. Do not purify via column chromatography, as mesylates can degrade on silica gel;

use immediately in Protocol B.

Protocol B: Stereoinvertive Amination
Objective: Synthesize an (S)-aryloxypropanolamine derivative via Sₙ2 displacement.

Causality & Expert Insight: Because the leaving group is situated on a sterically hindered

secondary carbon, a highly polar aprotic solvent (Acetonitrile) is required to stabilize the Sₙ2

transition state. A massive excess (5.0 eq) of the primary amine is utilized to outcompete the

newly formed secondary amine product, effectively suppressing unwanted tertiary amine (over-

alkylation) byproducts.

Step-by-Step Methodology:

Preparation: Dissolve the crude (R)-mesylate (approx. 8.0 mmol) from Protocol A in 20 mL of

anhydrous Acetonitrile in a heavy-walled pressure tube.

Amination: Add Isopropylamine (3.4 mL, 40.0 mmol) in one portion.

Heating: Seal the pressure tube securely and heat the mixture in an oil bath at 60 °C for 12

hours.

Self-Validation (Chiral HPLC): Before workup, take a 50 μ L aliquot, dilute in mobile phase,

and analyze via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/Isopropanol 90:10, 1.0

mL/min). Confirm that the enantiomeric excess (ee) is > 98.5%, validating complete

stereochemical inversion.

Purification: Cool the vessel to room temperature, carefully vent, and concentrate the mixture

under reduced pressure. Purify the residue via flash column chromatography (DCM/MeOH

95:5 containing 1% NH₄OH) to isolate the pure (S)-amine.

Quantitative Data & Optimization Metrics
The following table summarizes the optimized parameters and expected outcomes for the

primary synthetic transformations derived from this chiral building block.
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Reaction
Pathway

Reagents
&
Solvents

Temp (°C) Time (h) Yield (%)

Enantiom
eric
Excess
(ee %)

Final
Configura
tion

Mesylation
MsCl,

Et₃N, DCM
0 2 92 – 95 > 99.0

(R) -

Retention

Amination
iPrNH₂,

CH₃CN
60 12 85 – 88 > 98.5

(S) -

Inversion

Mitsunobu

Ph₃P,

DIAD, Nu-

H, THF

0 to 25 16 75 – 80 > 98.0
(S) -

Inversion

O-

Alkylation

NaH, R-Br,

THF
0 to 25 8 80 – 85 > 99.0

(R) -

Retention
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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